N-butyl-4-fluorobenzenesulfonamide

Vue d'ensemble

Description

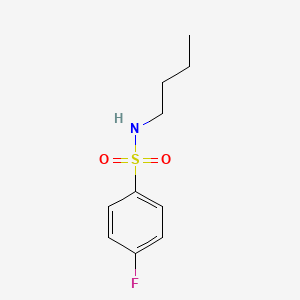

N-butyl-4-fluorobenzenesulfonamide is an organic compound with the molecular formula C10H14FNO2S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a butyl group and a fluorine atom at the para position of the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

4-fluorobenzenesulfonyl chloride+butylamine→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and reactant concentrations, can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-butyl-4-fluorobenzenesulfonamide can undergo various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of an appropriate solvent, such as dimethyl sulfoxide, at elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents like tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Products include substituted sulfonamides where the fluorine atom is replaced by other functional groups.

Oxidation: Products include sulfonic acids or sulfonyl chlorides.

Reduction: Products include primary or secondary amines.

Applications De Recherche Scientifique

Chemical Applications

N-butyl-4-fluorobenzenesulfonamide serves as a versatile reagent in organic synthesis. Its structure allows it to act as a building block for more complex molecules, facilitating the development of various chemical compounds.

Key Chemical Properties:

- Reactivity : It can participate in oxidation and reduction reactions, forming sulfonic acids or amines respectively.

- Substitution Reactions : The compound can undergo nucleophilic substitution, leading to the formation of substituted benzenesulfonamides.

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a reagent and building block |

| Functionalization | Reacts with various nucleophiles for further modifications |

Biological Applications

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer treatment.

Case Study: Antiandrogenic Activity

A notable study demonstrated that N-butylbenzenesulfonamide (a related compound) inhibited the growth of androgen-dependent prostate cancer cells (LNCaP) in vitro. The compound showed promising antiandrogenic effects, suggesting potential therapeutic applications for benign prostatic hyperplasia and prostate carcinoma.

Medical Applications

The therapeutic potential of this compound extends into pharmacology, where it is being explored as a lead compound for drug development.

Therapeutic Properties:

- Prostate Cancer Treatment : Investigated for its ability to inhibit androgen receptor activity.

- Potential Drug Development : As a lead compound, it could pave the way for new treatments targeting hormone-sensitive cancers.

| Medical Use | Description |

|---|---|

| Prostate Carcinoma | Investigated for treatment efficacy against resistant cancer types |

| Benign Prostatic Hyperplasia | Potential use in developing medicaments |

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for creating plastics and other polymer-based products.

Industrial Uses:

- Plasticizers : Used in polyamides and copolyamides production.

- Synthesis of Herbicides : Acts as an intermediate in synthesizing sulfonyl carbamate herbicides.

| Industrial Application | Description |

|---|---|

| Plastic Production | Acts as a plasticizer in polyamides |

| Herbicide Synthesis | Intermediate in sulfonyl carbamate production |

Mécanisme D'action

The mechanism of action of N-butyl-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorine atom can enhance the binding affinity of the compound to its target by forming additional interactions, such as halogen bonds.

Comparaison Avec Des Composés Similaires

N-butyl-4-fluorobenzenesulfonamide can be compared with other similar compounds, such as:

N-methyl-4-fluorobenzenesulfonamide: This compound has a methyl group instead of a butyl group, which affects its solubility and reactivity.

N-butyl-4-chlorobenzenesulfonamide: This compound has a chlorine atom instead of a fluorine atom, which affects its chemical properties and biological activity.

N-butyl-4-bromobenzenesulfonamide: This compound has a bromine atom instead of a fluorine atom, which affects its reactivity and binding affinity.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties to the compound. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various scientific research applications.

Activité Biologique

N-butyl-4-fluorobenzenesulfonamide (NBFS) is a sulfonamide compound with significant biological activity that has garnered attention for its potential therapeutic applications. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the chemical formula and features a butyl group attached to a fluorinated benzenesulfonamide moiety. The presence of the fluorine atom enhances lipophilicity, which is crucial for membrane permeability and biological activity.

The biological activity of NBFS primarily arises from its interaction with specific molecular targets, particularly in the context of cancer treatment. The compound has been shown to exhibit antiandrogenic properties , making it a candidate for treating conditions such as benign prostatic hyperplasia (BPH) and prostate cancer. Research indicates that NBFS can inhibit the growth of androgen-dependent prostate cancer cell lines, such as LNCaP cells, by antagonizing androgen receptors (AR) .

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of NBFS in inhibiting cell proliferation in LNCaP cells:

- Concentration Dependency : At concentrations of 10 µM and 100 µM, NBFS significantly reduced LNCaP cell proliferation compared to untreated controls. Notably, after eight days of treatment, a marked decrease in cell growth was observed .

- Mechanism Exploration : The compound's mechanism involves binding to the androgen receptor, even in cases where mutations may confer resistance to other antiandrogens like hydroxyflutamide .

Table 1: Summary of In Vitro Effects of NBFS on LNCaP Cells

| Treatment Concentration (µM) | Day 5 Proliferation (%) | Day 8 Proliferation (%) |

|---|---|---|

| Control | 100 | 100 |

| 10 | 80 | 60 |

| 100 | 50 | 30 |

Case Studies and Applications

- Prostate Cancer Treatment : In a study exploring the effects of NBFS on prostate cancer cells, researchers found that treatment with NBFS led to a significant reduction in cell viability. The study highlighted the potential for NBFS as a therapeutic agent in managing prostate cancer resistant to conventional treatments .

- Chemical Synthesis : The compound is also utilized as a reagent in organic synthesis, serving as a building block for more complex molecules. Its unique structure allows for various chemical modifications that enhance its biological properties .

- Potential Therapeutic Applications : Beyond prostate cancer, NBFS is being investigated for its broader implications in treating other androgen-related disorders due to its antiandrogenic activity .

Comparative Analysis with Related Compounds

NBFS shares structural similarities with other sulfonamides but exhibits unique properties due to its fluorinated structure. A comparative analysis reveals that while compounds like N-butylbenzenesulfonamide also possess antiandrogenic activities, the presence of fluorine in NBFS enhances its potency and selectivity against androgen receptors.

Table 2: Comparison of Biological Activities Among Sulfonamides

| Compound | Antiandrogenic Activity | Lipophilicity | Notes |

|---|---|---|---|

| This compound (NBFS) | High | High | Effective against mutated AR |

| N-butylbenzenesulfonamide | Moderate | Moderate | Less effective against AR |

| Hydroxyflutamide | Variable | Low | Resistance seen in some cases |

Q & A

Q. Basic: What are the optimal synthetic routes for N-butyl-4-fluorobenzenesulfonamide, and how can purity be ensured?

Answer:

The synthesis typically involves sulfonylation of 4-fluorobenzenesulfonyl chloride with n-butylamine under controlled conditions. Key steps include:

- Coupling Reaction : React 4-fluorobenzenesulfonyl chloride with n-butylamine in anhydrous dichloromethane at 0–5°C, using triethylamine as a base to neutralize HCl byproducts .

- Purification : Crude product is washed with dilute HCl to remove unreacted amine, followed by recrystallization from ethanol/water (3:1 v/v) to achieve >98% purity. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3).

- Characterization : Confirm structure via H NMR (δ 7.8–7.6 ppm, aromatic protons; δ 3.1 ppm, –SON–CH–) and FT-IR (1340 cm for S=O symmetric stretch) .

Q. Basic: What spectroscopic and chromatographic methods are effective for characterizing this compound?

Answer:

- Spectroscopy :

- Chromatography :

- HPLC : Use a C18 column (acetonitrile/water 60:40, 1 mL/min) for purity assessment (retention time ~6.2 min) .

Q. Advanced: How does the electron-withdrawing fluorine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Answer:

The 4-fluoro group activates the benzene ring toward NAS by stabilizing the transition state through resonance withdrawal. However, steric hindrance from the n-butyl group may reduce reactivity at the para position. To test this:

- Experimental Design : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring of nitro group substitution) .

- Computational Analysis : DFT calculations (B3LYP/6-31G*) can map electrostatic potential surfaces to predict regioselectivity .

Q. Advanced: What strategies are used to evaluate the compound’s potential as a carbonic anhydrase inhibitor?

Answer:

- Enzyme Assays :

- Fluorescence-Based Inhibition : Measure IC using dansylamide displacement assays with human carbonic anhydrase II .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters.

- Structural Analysis : Co-crystallize the compound with the enzyme and perform X-ray diffraction (resolution ≤2.0 Å) to identify binding interactions (e.g., sulfonamide-Zn coordination) .

Q. Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?

Answer:

- Meta-Analysis : Compare datasets for variables such as assay conditions (pH, temperature) and cell lines. For example, contradictory IC values in cancer cell lines may arise from differences in membrane permeability .

- Reproducibility Checks : Validate key findings using orthogonal methods (e.g., SPR vs. ITC for binding studies).

- Structural Confirmation : Ensure compound integrity via H NMR and elemental analysis to rule out degradation .

Q. Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).

- Waste Disposal : Collect in halogenated waste containers for incineration .

Q. Advanced: How can computational modeling predict interactions between this compound and biological targets?

Answer:

- Docking Studies : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., carbonic anhydrase). Parameters: grid size 60 × 60 × 60 Å, exhaustiveness = 20 .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess complex stability and identify key residues (e.g., Thr199 in carbonic anhydrase) .

- QSAR : Develop models using descriptors like logP and polar surface area to correlate structure with activity .

Propriétés

IUPAC Name |

N-butyl-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2S/c1-2-3-8-12-15(13,14)10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFXUQFSTLVNLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366764 | |

| Record name | N-butyl-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312-67-4 | |

| Record name | N-Butyl-4-fluorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-butyl-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.